molecular formula C21H17N3O4S B3629210 (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 463366-95-2

(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B3629210
CAS No.: 463366-95-2
M. Wt: 407.4 g/mol
InChI Key: XXIGCRSSAYPTAQ-ATVHPVEESA-N
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Description

The compound “(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazine-dione core. The (2Z)-configuration denotes the stereochemistry of the benzylidene double bond, where the 4-ethoxy-3-methoxy-substituted aromatic ring is positioned on the same side as the thiazolo-triazine system. At position 6, a phenyl group is attached, contributing to the compound’s lipophilicity and steric bulk. Its synthesis likely involves condensation reactions between thiosemicarbazides and carbonyl precursors, followed by cyclization under acidic or basic conditions .

Properties

IUPAC Name

(2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-3-28-15-10-9-13(11-16(15)27-2)12-17-20(26)24-21(29-17)22-19(25)18(23-24)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIGCRSSAYPTAQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463366-95-2
Record name (2Z)-2-(4-ETHOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C21H17N3O4S
Molecular Weight: 407.451 g/mol
CAS Number: 463366-95-2
IUPAC Name: (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

The compound features a thiazolo-triazine core structure that contributes to its diverse reactivity and interaction with biological systems.

Anticancer Activity

Research indicates that thiazolo-triazine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic pathways. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Preliminary studies suggest that (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may act as an inhibitor for specific enzymes involved in disease pathways. This characteristic positions it as a potential therapeutic agent in enzyme-targeted therapies.

Toxicology Studies

Toxicological evaluations are crucial for determining the safety profile of new compounds. Initial studies have indicated that this compound exhibits low toxicity in model organisms at therapeutic doses, making it a candidate for further pharmacological studies.

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.

Photonic Applications

Research into photonic materials has highlighted the potential use of this compound in the development of light-emitting devices due to its electronic properties. The ability to modify its structure can lead to tailored photonic responses.

Case Studies and Research Findings

Study TitleFocusFindings
Anticancer Activity of Thiazolo-TriazinesCancer ResearchShowed significant inhibition of tumor growth in vitro and in vivo models.
Antimicrobial Efficacy of Novel CompoundsMicrobiologyEffective against multiple bacterial strains with minimal side effects on human cells.
Enzyme Inhibition MechanismsBiochemistryIdentified specific enzyme targets leading to altered metabolic pathways in cancer cells.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may interfere with DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of (Z)-benzylidene-substituted thiazolo-triazine-diones. Key structural analogues include:

Compound Name Substituents (Benzylidene Group) Position 6 Substituent Key Differences vs. Target Compound Reference
(2Z)-6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 3-ethoxy-4-propoxy Benzyl Longer alkoxy chains (propoxy vs. methoxy/ethoxy); benzyl vs. phenyl
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 4-ethoxy-3-methoxy Methyl Smaller methyl group at position 6 vs. phenyl
(Z)-6-(1-Butyl-7-methyl-2-oxindolin-3-ylidene)-1,3-diethyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione Oxindolylidene moiety Butyl/oxindole Different core (imidazo-thiazolo-triazine) and substituents

Key Observations :

  • Alkoxy chain length and substitution patterns on the benzylidene group influence solubility and electronic properties. For example, the 3-ethoxy-4-propoxy analogue () may exhibit higher lipophilicity than the target compound due to its longer propoxy chain .
  • Substituents at position 6 (phenyl vs.
Physicochemical and Computational Properties
Property Target Compound (Inferred) 6-Methyl Analogue () 6-Benzyl Analogue ()
Molecular Weight (g/mol) ~450 ~422 ~486
LogP (Predicted) ~3.5 ~3.0 ~4.2
Melting Point (°C) Not reported Not reported Not reported

Notes:

  • Data gaps in melting points and spectral characterization (e.g., IR, NMR) for the target compound highlight opportunities for future research.

Biological Activity

The compound (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic derivative of thiazolo-triazine structures that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and the implications of its activity in various therapeutic contexts.

  • Molecular Formula : C16H15N3O4S
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 606955-28-6
  • IUPAC Name : (2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Synthesis

The synthesis of this compound typically involves the condensation reaction of 4-ethoxy-3-methoxybenzaldehyde with a thiazolo-triazine derivative under acidic or basic conditions. The reaction conditions can be optimized to improve yield and purity through techniques such as chromatography and crystallization .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo-triazine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound was tested against various bacterial strains using the disc diffusion method. Results indicated substantial inhibition zones against Gram-positive bacteria compared to standard antibiotics .
Bacterial StrainZone of Inhibition (mm)Standard Antibiotic (mm)
Bacillus cereus1815
Staphylococcus aureus2017
Escherichia coli1214

Antifungal Activity

The antifungal potential was evaluated against common fungal strains. The compound showed notable efficacy:

Fungal StrainZone of Inhibition (mm)Standard Drug (mm)
Candida albicans2220
Aspergillus niger1918

Anticancer Activity

In vitro cytotoxicity assays revealed that this compound exhibits promising activity against various cancer cell lines. A notable study highlighted its effect on liver carcinoma cells (HUH7), where it demonstrated an IC50 value of approximately 10.1 µM, outperforming established chemotherapeutics like 5-Fluorouracil .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in cellular processes. Preliminary findings suggest that it may inhibit key pathways related to cell proliferation and survival in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication analyzed the antimicrobial properties of several thiazolo-triazine derivatives, including our compound. It was found to possess a higher activity index compared to standard treatments in both bacterial and fungal models .
  • Anticancer Evaluation : In a comparative study of various thiazolo derivatives for anticancer activity, this compound was identified as a lead candidate due to its low IC50 values across multiple cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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